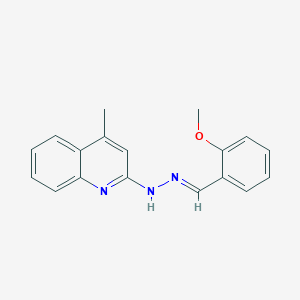![molecular formula C19H18N2O2S B5805158 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ITB-301 and has been found to have promising anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of a protein called STAT3 (signal transducer and activator of transcription 3). STAT3 is a transcription factor that plays a crucial role in the development and progression of various cancers. Inhibition of STAT3 activity by 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid leads to the downregulation of various genes that are involved in cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has minimal toxicity towards normal cells and tissues. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. In addition, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments is its specificity towards cancer cells. This compound has been found to selectively target cancer cells, while leaving normal cells unaffected. In addition, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has minimal toxicity towards normal cells and tissues. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it challenging to administer the compound to cells in vitro.
Orientations Futures
There are several future directions for research on 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers. It would be interesting to explore the synergistic effects of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid in combination with other anti-cancer agents. Furthermore, the potential of this compound as an anti-inflammatory and anti-angiogenic agent can also be explored. Finally, the development of more soluble analogs of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid can also be investigated to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound with promising anti-cancer properties. Its specificity towards cancer cells and minimal toxicity towards normal cells make it an attractive candidate for further research. The development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various cancers are some of the future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves the reaction of 4-(4-isopropylphenyl)-1,3-thiazol-2-amine with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The resulting product is then purified using methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer progression. In addition to its anti-cancer properties, 3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has also been investigated for its anti-inflammatory and anti-angiogenic properties.
Propriétés
IUPAC Name |
3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12(2)13-6-8-14(9-7-13)17-11-24-19(21-17)20-16-5-3-4-15(10-16)18(22)23/h3-12H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMANBLKUZSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)





![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)